![molecular formula C10H24N2O2 B14734653 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol CAS No. 5434-95-7](/img/structure/B14734653.png)
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol is an organic compound with a complex structure that includes tertiary amine, ether, and hydroxyl functionalities. This compound is known for its polyfunctional nature, making it a versatile substance in various chemical applications .
Méthodes De Préparation
The synthesis of 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol typically involves the reaction of dimethylamine with ethylene oxide . This reaction produces streams rich in the desired substance, which then need to be further purified. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the production of polyurethanes.
Medicine: It has been evaluated for its antimicrobial properties and potential use in medical devices.
Industry: The compound is used in the preparation of low-density packaging foams and as a corrosion inhibitor in surfactants
Mécanisme D'action
The mechanism of action of 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol involves its polyfunctional nature. The tertiary amine group acts as a weak base, allowing it to interact with various molecular targets. The hydroxyl and ether functionalities contribute to its reactivity and ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares similar functional groups and is used in similar applications.
N-tris (hydroxymethyl)methyl-2-aminoethanesulfonic acid: Known for its buffering capabilities in biological systems.
2-Hydroxy ethyl methacrylate: Used in the synthesis of polymers with antimicrobial properties.
The uniqueness of this compound lies in its combination of tertiary amine, ether, and hydroxyl functionalities, which provide a wide range of reactivity and applications .
Propriétés
Numéro CAS |
5434-95-7 |
|---|---|
Formule moléculaire |
C10H24N2O2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-9(2,7-13)11-5-6-12-10(3,4)8-14/h11-14H,5-8H2,1-4H3 |
Clé InChI |
CJPIAMVOLXKLEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NCCNC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


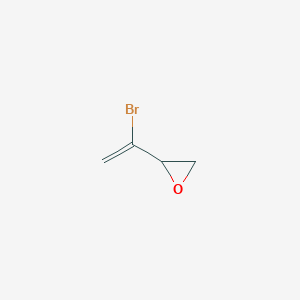

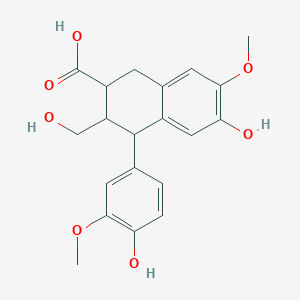
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
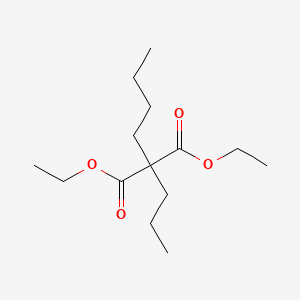
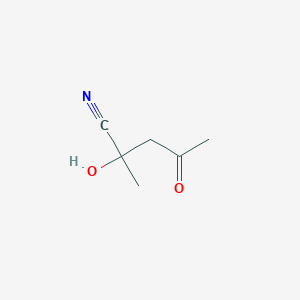
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
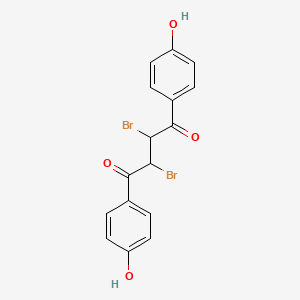
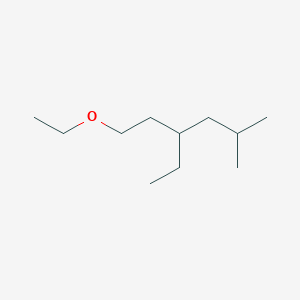
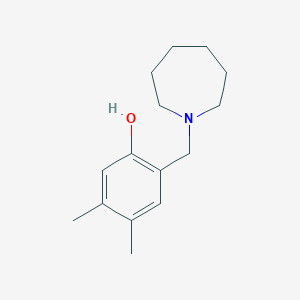
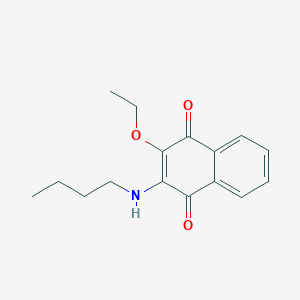
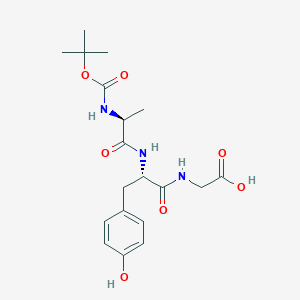
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

